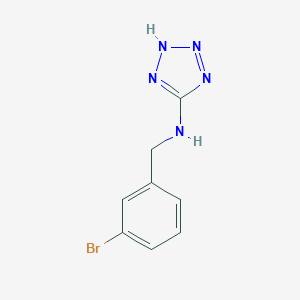![molecular formula C24H19BrN2O4 B279578 N-{4-[(5-bromo-2-methoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B279578.png)
N-{4-[(5-bromo-2-methoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(5-bromo-2-methoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
N-{4-[(5-bromo-2-methoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide 11-7082 inhibits the activation of NF-κB by preventing the degradation of IκBα. IκBα is an inhibitor of NF-κB that binds to it and prevents its translocation to the nucleus. Upon activation, IκBα is phosphorylated and degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound 11-7082 prevents the phosphorylation of IκBα, thereby preventing its degradation and inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have anti-inflammatory and anti-cancer properties. It has been used to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound 11-7082 has also been shown to induce apoptosis and inhibit the proliferation of cancer cells in various types of cancer, including breast cancer, prostate cancer, and leukemia.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{4-[(5-bromo-2-methoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. It has been shown to selectively inhibit the activation of NF-κB without affecting other signaling pathways. Another advantage is its low toxicity, making it safe for use in animal studies. However, one limitation of using this compound 11-7082 is its instability in aqueous solutions, which can affect its efficacy and reproducibility. It is also important to note that the concentration and duration of this compound 11-7082 treatment can affect its biological effects, and therefore should be carefully controlled in experiments.
Future Directions
There are several future directions for the use of N-{4-[(5-bromo-2-methoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide 11-7082 in scientific research. One direction is the investigation of its potential use in combination with other drugs or therapies for the treatment of cancer and inflammatory diseases. Another direction is the development of more stable and effective analogs of this compound 11-7082 for use in clinical trials. Additionally, the role of NF-κB in various physiological processes and diseases is still not fully understood, and further studies using this compound 11-7082 can contribute to a better understanding of its mechanisms and potential therapeutic applications.
Synthesis Methods
N-{4-[(5-bromo-2-methoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide 11-7082 can be synthesized through a multi-step process involving the reaction of 2-methyl-4-nitrophenol with 5-bromo-2-methoxybenzoic acid to form 5-bromo-2-methoxybenzyl 2-methyl-4-nitrophenyl ether. This intermediate is then reacted with 4-aminobenzophenone to form this compound 11-7082. The purity of the final product can be achieved through recrystallization or chromatography.
Scientific Research Applications
N-{4-[(5-bromo-2-methoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide 11-7082 has been extensively used in scientific research as an inhibitor of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. It has been shown to inhibit the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB. As a result, this compound 11-7082 has been used in various studies to investigate the role of NF-κB in various diseases such as cancer, inflammation, and autoimmune disorders.
Properties
Molecular Formula |
C24H19BrN2O4 |
|---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
N-[4-[(5-bromo-2-methoxybenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H19BrN2O4/c1-14-11-17(26-23(28)18-13-16(25)7-10-21(18)30-2)8-9-19(14)27-24(29)22-12-15-5-3-4-6-20(15)31-22/h3-13H,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
OPMYETTXLZGNCI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)NC(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


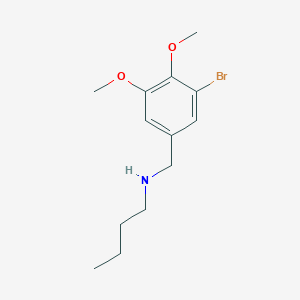
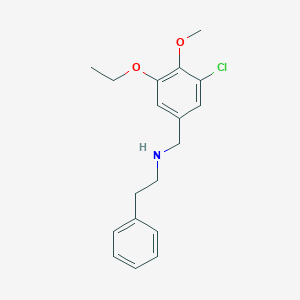
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B279497.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B279499.png)
![1-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B279501.png)
![1-{[2-(Benzyloxy)benzyl]amino}propan-2-ol](/img/structure/B279505.png)
![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B279507.png)
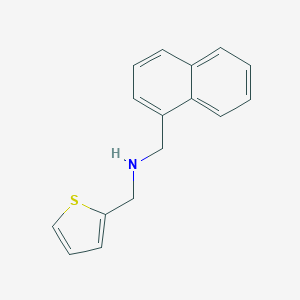
![2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B279510.png)
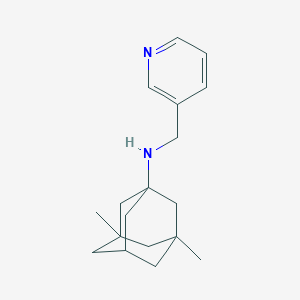
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B279512.png)
![N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B279513.png)
![N-{[2-(Benzyloxy)-5-bromophenyl]methyl}-2H-1,2,3,4-tetrazol-5-amine](/img/structure/B279514.png)
